molecular formula C10H9NO3 B8714582 methyl 3-isocyanato-4-methylbenzoate

methyl 3-isocyanato-4-methylbenzoate

Cat. No.: B8714582
M. Wt: 191.18 g/mol
InChI Key: DKMIWOVCPZAWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-isocyanato-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and contains both an isocyanate group and a methyl ester group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isocyanato-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with phosgene or a phosgene equivalent to form the isocyanate group. The methyl ester group is introduced through esterification with methanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 3-isocyanato-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used.

Major Products Formed

Scientific Research Applications

methyl 3-isocyanato-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methyl 3-isocyanato-4-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and carbamates. These reactions are often used to modify the properties of molecules and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-isocyanato-4-methylbenzoate is unique due to the presence of both the isocyanate and methyl ester groups, which provide distinct reactivity and versatility in organic synthesis. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 3-isocyanato-4-methylbenzoate

InChI

InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)5-9(7)11-6-12/h3-5H,1-2H3

InChI Key

DKMIWOVCPZAWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to the procedure described in example 9.1, 3-amino-4-methyl-benzoic acid methyl ester ([18595-18-1]) was reacted with triphosgene in the presence of Et3N in CH2Cl2 under reflux conditions for 16 h to give the title compound as brown solid which was used in the next step without further purification. MS: m/e=191 [M+].
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